molecular formula C8H10N4O2 B14551155 Methanimidamide, N,N-dimethyl-N'-(2-nitro-3-pyridinyl)- CAS No. 62223-42-1

Methanimidamide, N,N-dimethyl-N'-(2-nitro-3-pyridinyl)-

Cat. No.: B14551155
CAS No.: 62223-42-1
M. Wt: 194.19 g/mol
InChI Key: GBKGJKBANKRTJS-UHFFFAOYSA-N
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Description

Methanimidamide, N,N-dimethyl-N’-(2-nitro-3-pyridinyl)- is a chemical compound with a complex structure that includes a nitro group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanimidamide, N,N-dimethyl-N’-(2-nitro-3-pyridinyl)- typically involves the reaction of N,N-dimethylformamide with 2-nitro-3-pyridinecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process may include additional steps such as purification and crystallization to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methanimidamide, N,N-dimethyl-N’-(2-nitro-3-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can participate in substitution reactions where the nitro group or other functional groups are replaced by different groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Methanimidamide, N,N-dimethyl-N’-(2-nitro-3-pyridinyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanimidamide, N,N-dimethyl-N’-(2-nitro-3-pyridinyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group and pyridine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methanimidamide, N,N-dimethyl-N’-phenyl-: Similar structure but with a phenyl group instead of a nitro-pyridine group.

    Methanimidamide, N,N-dimethyl-N’-(3-nitrophenyl)-: Similar structure but with a nitrophenyl group instead of a nitro-pyridine group.

Uniqueness

Methanimidamide, N,N-dimethyl-N’-(2-nitro-3-pyridinyl)- is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

62223-42-1

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

N,N-dimethyl-N'-(2-nitropyridin-3-yl)methanimidamide

InChI

InChI=1S/C8H10N4O2/c1-11(2)6-10-7-4-3-5-9-8(7)12(13)14/h3-6H,1-2H3

InChI Key

GBKGJKBANKRTJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=C(N=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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